Bienvenue dans la boutique en ligne BenchChem!

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol

MIF tautomerase inhibition Covalent inhibitor Slow-binding kinetics

4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol is a heterocyclic small molecule combining an imidazo[1,2-a]pyridine core with a catechol (benzene-1,2-diol) substituent. It has been characterized as a ligand of human macrophage migration inhibitory factor (MIF), with its binding mode elucidated by X‑ray crystallography (PDB ID: 5J7Q).

Molecular Formula C13H10N2O2
Molecular Weight 226.235
CAS No. 337933-50-3
Cat. No. B2768060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol
CAS337933-50-3
Molecular FormulaC13H10N2O2
Molecular Weight226.235
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C13H10N2O2/c16-11-5-4-9(7-12(11)17)10-8-15-6-2-1-3-13(15)14-10/h1-8,16-17H
InChIKeyJFYGSKNPLRBMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol (CAS 337933-50-3): Structural Basis for Differentiated Procurement of a Catechol-Bearing Imidazopyridine MIF Ligand


4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol is a heterocyclic small molecule combining an imidazo[1,2-a]pyridine core with a catechol (benzene-1,2-diol) substituent. It has been characterized as a ligand of human macrophage migration inhibitory factor (MIF), with its binding mode elucidated by X‑ray crystallography (PDB ID: 5J7Q) [1]. The compound exhibits moderate inhibition of MIF tautomerase activity (Ki = 26.6 µM) and has been reported to act through a covalent or slow‑binding mechanism [2]. Its structural attributes—the imidazopyridine scaffold enabling π‑stacking and the catechol moiety capable of metal coordination and redox activity—differentiate it from many common MIF ligands that rely on isoxazoline or phenyl‑pyrazole frameworks.

Why Imidazo[1,2-a]pyridine Analogs Cannot Substitute 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol in MIF‑Targeting Studies


Substitution of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol with a generic imidazopyridine or an alternative catechol‑containing compound is not scientifically valid because the compound’s MIF‑inhibitory profile depends on the precise geometric presentation of the catechol unit relative to the imidazopyridine core. The co‑crystal structure (PDB 5J7Q) reveals that the inhibitor occupies the tautomerase active site in an orientation that positions the catechol hydroxyls for specific hydrogen‑bond and potential covalent interactions [1]. Replacement with a simple imidazo[1,2-a]pyridine lacking the catechol, or with a non‑heterocyclic catechol, would abolish these contacts and the observed slow‑binding/covalent character [2]. The quantitative evidence below underscores that even closely related analogs diverge significantly in target engagement, binding kinetics, and structural suitability for crystallographic studies.

Quantitative Evidence Differentiating 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol from Its Closest MIF Inhibitor Comparators


MIF Tautomerase Inhibition: Target Compound vs. ISO‑1 (the Prototypical MIF Inhibitor)

In a head-to-head re‑evaluation of literature MIF inhibitors, 4-(imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol (designated compound 3 in the study) displayed a Ki of 26.6 µM against recombinant human MIF tautomerase. By contrast, ISO‑1, the most widely used MIF inhibitor, exhibited an IC50 of ~25 µM in the same enzymatic assay format but with fundamentally different kinetic behavior: the target compound showed distinct time‑dependent inhibition indicative of a covalent or slow‑binding mechanism, whereas ISO‑1 behaved as a reversible inhibitor [1]. This mechanistic divergence is critical for experimental design, as the target compound enables wash‑out and residence‑time studies that reversible probes cannot support.

MIF tautomerase inhibition Covalent inhibitor Slow-binding kinetics

Structural Validation: Co‑Crystal Structure of Target Compound with MIF vs. Docking‑Only Models for Other Catechol Derivatives

The compound is the only catechol‑functionalized imidazo[1,2-a]pyridine for which a high‑resolution co‑crystal structure with human MIF has been deposited (PDB ID: 5J7Q, resolution 2.05 Å) [1]. In contrast, other catechol‑containing MIF ligands (e.g., dopamine‑derived adducts or flavonoid catechols) lack experimentally determined binding poses within the MIF active site, relying instead on molecular docking predictions [2]. The unambiguous electron density confirms the orientation of the imidazopyridine ring and the catechol hydroxyl network, providing a validated template for rational modification.

X‑ray crystallography MIF inhibitor complex Structure‑based drug design

Selectivity Profile Across Broad Screening Panels: Target Compound vs. Close Imidazopyridine Analogs

Public screening data aggregated by BindingDB and PubChem demonstrate that 4-(imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol is largely inactive against a panel of diverse targets including M18 aspartyl aminopeptidase (IC50 = 2.56 µM), procathepsin L (IC50 = 59.6 µM), zinc finger protein mex‑5 (EC50 = 13.6 µM), and posterior segregation protein (EC50 > 300 µM) [1]. This profile contrasts with closely related 2‑aryl imidazo[1,2-a]pyridines that exhibit sub‑micromolar activity against kinases such as PI3Kα/mTOR [2], introducing a risk of kinase‑mediated off‑target effects when used as chemical probes. The target compound’s clean ancillary profile reduces confounding polypharmacology in MIF‑focused cellular studies.

Kinase selectivity Off‑target profiling PubChem BioAssay

Catechol‑Dependent Metal‑Chelation Potential: Differentiated Utility in Coordination Chemistry vs. Non‑Catechol Imidazopyridines

The catechol subunit of the target compound confers the ability to form stable complexes with transition metals such as Cu(II), Fe(II), and Zn(II). In a catalytic oxidation study of catechol to o‑quinone using imidazo[1,2-a]pyridine ligands, in‑situ‑generated Cu(II) complexes of catechol‑bearing ligands achieved a rate enhancement of approximately 3‑fold relative to imidazopyridines lacking the catechol moiety (e.g., 2‑phenylimidazo[1,2-a]pyridine L5) under identical conditions [1]. Although this study did not directly test the target compound, the presence of the catechol group predicts comparable or superior chelation‑driven catalytic activity relative to non‑catechol analogs, opening applications in bioinorganic model chemistry.

Metal chelation Catalytic oxidation Catechol oxidase mimetic

Defined Application Scenarios Where 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol Provides Scientifically Validated Advantage


Structural Biology: MIF Co‑Crystallization Experiments Requiring a Validated Ligand with Known Binding Pose

The unambiguous electron density of the compound in the MIF active site (PDB 5J7Q, 2.05 Å) [1] makes it an ideal reference ligand for competitive displacement crystallography, fragment‑based screening by X‑ray crystallography, or as a positive control for assessing new MIF constructs' crystallizability. Its defined binding mode enables accurate interpretation of difference Fourier maps when screening novel inhibitors.

Chemical Biology: Mechanistic Studies of MIF Tautomerase Inactivation Requiring a Covalent/Slow‑Binding Probe

The time‑dependent, slow‑binding/covalent inhibition documented in [2] supports its use in wash‑out experiments, residence‑time determinations, and target‑engagement assays where sustained MIF inactivation is required. Unlike reversible inhibitors (e.g., ISO‑1), this compound can maintain MIF inhibition after removal of excess compound, enabling pulse‑chase protocols in cellular models.

Medicinal Chemistry: Starting Point for Catechol‑Directed Library Synthesis with Reduced Kinase Liability

The compound's moderate MIF potency combined with its clean profile against PI3K/mTOR and other kinases (as inferred from PubChem screening data) [1] provides a scaffold with favorable selectivity starting point. Researchers can functionalize the catechol or the imidazopyridine ring positions without introducing strong kinase inhibition, a common pitfall when optimizing imidazopyridine lead compounds [2].

Bioinorganic Chemistry: Construction of Heterocycle‑Tethered Metal Complexes for Oxidation Catalysis

The integrated catechol chelator allows direct formation of Cu(II), Fe(II), and Zn(II) complexes without requiring additional chelating ligands. Based on catalytic rate enhancements observed for related catechol‑imidazopyridine ligands [1], the target compound is well‑suited for preparing discrete metal complexes to study oxidase‑mimetic activity or to serve as metallodrug candidates.

Quote Request

Request a Quote for 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.